

An In-Depth Technical Guide to 1-Bromo-2fluorobenzene

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CAS Number: 1072-85-1

This technical guide provides a comprehensive overview of **1-Bromo-2-fluorobenzene**, a key organohalogen intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug discovery, agrochemicals, and materials science. This document details its chemical and physical properties, safety information, synthesis protocols, key reactions, and spectroscopic data.

Chemical and Physical Properties

1-Bromo-2-fluorobenzene is a colorless liquid with an aromatic odor.[1][2] Its key properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	1072-85-1	[1][2][3]
Molecular Formula	C ₆ H ₄ BrF	[1][2][3]
Molecular Weight	175.00 g/mol	[1][2][3]
Appearance	Colorless liquid	[1][2]
Boiling Point	155-157 °C	[4][5]
Melting Point	-8 °C	[4][5]
Density	1.601 g/mL at 25 °C	[4][5]
Solubility	Insoluble in water	[6]
Refractive Index (n20/D)	1.534	[4][5]
Flash Point	43 °C (109 °F)	[6]

Safety and Handling

1-Bromo-2-fluorobenzene is a flammable liquid and vapor.[7][8] It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Hazard Statements (GHS):

- H226: Flammable liquid and vapor[9][10]
- H315: Causes skin irritation[8][10]
- H319: Causes serious eye irritation[8][10]
- H335: May cause respiratory irritation[8][10]

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.[7][8]
- Use only in a well-ventilated area.[7][8]



- Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
- Store in a cool, dry, and well-ventilated place.[6]

Synthesis

A common and efficient method for the synthesis of **1-Bromo-2-fluorobenzene** is a modification of the Schiemann reaction, starting from o-bromoaniline.[11]

Experimental Protocol: Synthesis of 1-Bromo-2-fluorobenzene

This protocol is adapted from a literature procedure.[11]

Materials:

- o-Bromoaniline
- 12N Hydrochloric acid
- Sodium nitrite
- 65% Hexafluorophosphoric acid
- Methanol
- Ether
- 10% Aqueous sodium carbonate
- · Methylene chloride
- Anhydrous sodium sulfate

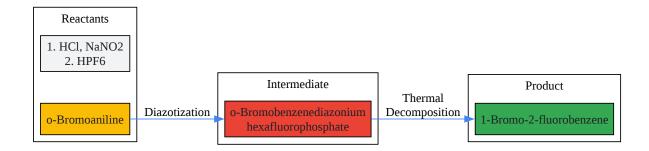
Procedure:

 Diazotization: In a 2-L three-necked flask equipped with a stirrer and thermometer, a solution of 95 mL of 12N hydrochloric acid in 650 mL of water is added with stirring to 60 g (0.35



mole) of o-bromoaniline. The mixture is heated on a steam bath to effect dissolution. The solution is then cooled to -5° to -10°C using an ice-salt bath. A solution of 29 g (0.42 mole) of sodium nitrite in 75 mL of water is added dropwise with stirring, maintaining the temperature below -5°C. The completion of diazotization is confirmed by a positive test with starch-iodide paper.

- Precipitation of the Diazonium Salt: To the cold diazonium salt solution, 74 mL (0.60 mole) of 65% hexafluorophosphoric acid is added in one portion with vigorous stirring. The mixture is stirred for an additional 30 minutes in the cold bath. The precipitated obromobenzenediazonium hexafluorophosphate is collected by filtration on a Büchner funnel.
- Washing and Drying: The collected salt is washed on the funnel with 300 mL of cold water, followed by a solution of 80 mL of methanol in 320 mL of ether. The salt is partially dried by drawing air through the funnel for 2 hours and then completely dried under vacuum.
- Thermal Decomposition: The dried diazonium salt is placed in a flask and heated gently to initiate decomposition. The decomposition should be controlled by intermittent heating.
- Work-up and Purification: The flask is cooled to room temperature, and 400 mL of 10% aqueous sodium carbonate is slowly added. The mixture is then steam-distilled until no more oily product is observed in the distillate. The organic layer is separated, and the aqueous layer is extracted three times with 50 mL portions of methylene chloride. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is purified by distillation to yield colorless 1-bromo-2-fluorobenzene (boiling point: 156-157 °C at 760 mmHg).[11]





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Caption: Synthesis of **1-Bromo-2-fluorobenzene** via a modified Schiemann reaction.

Chemical Reactivity and Applications

1-Bromo-2-fluorobenzene is a versatile building block in organic synthesis, primarily due to the differential reactivity of the bromine and fluorine substituents. It is a key precursor for the generation of benzyne and is widely used in cross-coupling reactions.

Benzyne Formation and Diels-Alder Reaction

Treatment of **1-bromo-2-fluorobenzene** with a strong base or an organometallic reagent, such as magnesium, leads to the formation of a highly reactive benzyne intermediate.[3] This intermediate readily undergoes cycloaddition reactions, such as the Diels-Alder reaction with dienes like furan.[3]

Materials:

- 1-Bromo-2-fluorobenzene
- Magnesium turnings
- Furan
- Anhydrous diethyl ether or tetrahydrofuran (THF)

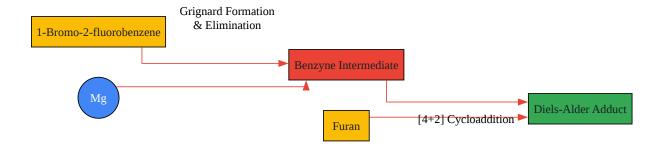
Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2-fluorobenzene in anhydrous ether or THF dropwise to the magnesium suspension. The reaction is initiated by gentle warming.
- Benzyne Formation and Trapping: Once the Grignard reagent formation is initiated, add an excess of furan to the reaction mixture. The Grignard reagent will eliminate magnesium



bromide fluoride to form the benzyne intermediate in situ. The benzyne will then be trapped by furan in a [4+2] cycloaddition reaction.

Work-up and Purification: After the reaction is complete, quench the reaction mixture with a
saturated aqueous solution of ammonium chloride. Extract the product with a suitable
organic solvent, dry the organic layer over an anhydrous drying agent, and remove the
solvent under reduced pressure. The resulting Diels-Alder adduct can be purified by column
chromatography.



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Caption: Formation of benzyne from **1-Bromo-2-fluorobenzene** and its subsequent Diels-Alder reaction with furan.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom in **1-bromo-2-fluorobenzene** can be selectively replaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, which is a cornerstone of modern drug discovery and materials science.[12][13]

This is a general protocol that can be adapted for **1-bromo-2-fluorobenzene**.

Materials:

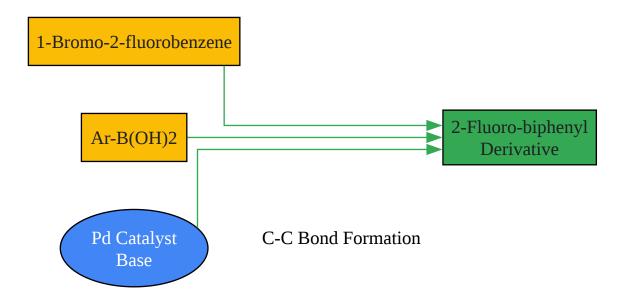
1-Bromo-2-fluorobenzene



- · Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, CS₂CO₃, or K₃PO₄)
- Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

- Reaction Setup: In a Schlenk flask, combine 1-bromo-2-fluorobenzene (1 equivalent), the
 arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3
 equivalents).
- Solvent Addition and Degassing: Add the degassed solvent to the flask under an inert atmosphere (e.g., argon or nitrogen).
- Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
- Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product is then purified by column chromatography.





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Caption: Suzuki-Miyaura cross-coupling reaction of **1-Bromo-2-fluorobenzene**.

Spectroscopic Data Mass Spectrometry

The electron ionization mass spectrum of **1-Bromo-2-fluorobenzene** shows a characteristic isotopic pattern for a monobrominated compound.

Interpretation of the Mass Spectrum:

- Molecular Ion (M+): The molecular ion peaks are observed at m/z 174 and 176,
 corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[6]
- Major Fragments: A significant fragment is observed at m/z 95, which corresponds to the loss of the bromine atom, resulting in a fluorophenyl cation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Interpretation of the IR Spectrum:

- C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
- C=C stretching (aromatic): Aromatic ring C=C stretching vibrations appear in the region of 1600-1450 cm⁻¹.
- C-F stretching: The C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.
- C-Br stretching: The C-Br stretching vibration is typically found in the fingerprint region, below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the structure and connectivity of the atoms in the molecule.

 1 H NMR Spectrum: The 1 H NMR spectrum of **1-Bromo-2-fluorobenzene** will show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) due to the coupling of the protons with each other and with the fluorine atom.

¹³C NMR Spectrum: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms attached to the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom. The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant, while the other carbons will show smaller two-, three-, and four-bond couplings.

Note: For detailed and specific peak assignments and coupling constants, it is recommended to consult specialized spectral databases.

This technical guide provides a solid foundation for understanding the properties, synthesis, and reactivity of **1-Bromo-2-fluorobenzene**. For any specific application, further consultation of the primary literature is recommended.

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